molecular formula C12H10ClN3O2 B2417149 2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid CAS No. 522627-72-1

2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid

Cat. No.: B2417149
CAS No.: 522627-72-1
M. Wt: 263.68
InChI Key: RADJBUZJOJNGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a benzylamino group at the 2-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination at the 5-position can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Benzylation: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, forming corresponding N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzylamino group, leading to partially or fully reduced derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the benzylamino group.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other biological pathways.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzylamino group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    2-Amino-5-chloropyrimidine-4-carboxylic acid: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

    2-(Benzylamino)-4-chloropyrimidine-5-carboxylic acid: Positional isomer with different substitution pattern, potentially leading to different biological properties.

    2-(Benzylamino)-5-bromopyrimidine-4-carboxylic acid: Bromine substitution instead of chlorine, which can influence reactivity and biological activity.

Uniqueness: 2-(Benzylamino)-5-chloropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

2-(benzylamino)-5-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-7-15-12(16-10(9)11(17)18)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJBUZJOJNGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.